methyl 3-(chlorosulfonyl)-5-iodobenzoate
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Overview
Description
Methyl 3-(chlorosulfonyl)-5-iodobenzoate is an organosulfur compound that features both chlorosulfonyl and iodobenzoate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(chlorosulfonyl)-5-iodobenzoate typically involves the chlorosulfonylation of methyl 5-iodobenzoate. This reaction is carried out using chlorosulfonic acid as the chlorosulfonylating agent. The reaction conditions often require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(chlorosulfonyl)-5-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonates.
Reduction Reactions: The iodobenzoate moiety can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Chlorosulfonic Acid: Used for chlorosulfonylation reactions.
Amines and Alcohols: Common nucleophiles for substitution reactions.
Reducing Agents: Such as tin(II) chloride for reduction reactions.
Major Products Formed
Sulfonamides: Formed from substitution reactions with amines.
Sulfonates: Formed from substitution reactions with alcohols.
Reduced Derivatives: Formed from reduction reactions of the iodobenzoate moiety.
Scientific Research Applications
Methyl 3-(chlorosulfonyl)-5-iodobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-(chlorosulfonyl)-5-iodobenzoate involves its reactivity towards nucleophiles and reducing agents. The chlorosulfonyl group is highly reactive and can undergo substitution reactions, while the iodobenzoate moiety can be reduced to form various derivatives. These reactions are facilitated by the electron-withdrawing nature of the chlorosulfonyl group, which makes the compound more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(chlorosulfonyl)-5-bromobenzoate: Similar structure but with a bromine atom instead of iodine.
Methyl 3-(chlorosulfonyl)-5-fluorobenzoate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
Methyl 3-(chlorosulfonyl)-5-iodobenzoate is unique due to the presence of both chlorosulfonyl and iodobenzoate functional groups.
Properties
IUPAC Name |
methyl 3-chlorosulfonyl-5-iodobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO4S/c1-14-8(11)5-2-6(10)4-7(3-5)15(9,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGULWIKQSCOSTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)I)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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